6,7-dimethoxy-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine
Overview
Description
6,7-dimethoxy-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine, also known as DMTPQ, is a quinoline-based amine that has been studied for its potential applications in the fields of chemistry and biology. It has been studied for its ability to act as a substrate in organic synthesis, as well as its potential to act as a therapeutic agent in the field of medicine.
Scientific Research Applications
Anti-Tubercular Activity
6,7-dimethoxy-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine has shown significant potential in the treatment of tuberculosis. Research has identified this compound as a potent inhibitor of Mycobacterium tuberculosis (Mtb), with high potency and limited toxicity. Key structural features essential for this inhibitory activity include the benzyloxy aniline and the 6,7-dimethoxy quinoline ring (Asquith et al., 2019).
Protein Kinase Novel 3 (PKN3) Inhibition
This compound has been identified as a potent inhibitor of Protein Kinase Novel 3 (PKN3), showing an IC50 of 1.3 µM in cells. It is a potential tool for studying the biology of PKN3, which is linked to pancreatic and prostate cancer, and T-cell acute lymphoblastic leukemia (Asquith et al., 2020).
Conformational and Configurational Studies
Studies on compounds similar to this compound have revealed insights into conformational and configurational disorders. This research helps understand the molecular structure and behavior, which is crucial in drug design and synthesis (Cuervo et al., 2009).
EGFR Water Network Targeting for Chordoma
This compound has been used to target the epidermal growth factor receptor (EGFR) water network, particularly in the context of chordoma and non-small cell lung cancer (NSCLC). It has been instrumental in understanding the structural features critical for EGFR inhibition, leading to the development of more potent inhibitors (Asquith et al., 2019).
Fluorescent Properties for Biomolecular Linking
The compound's derivatives have been synthesized to explore their fluorescent properties, making them suitable for linking to biomolecules and biopolymers. These properties are vital for applications in bioimaging and diagnostics (Stadlbauer et al., 2009).
Antiviral Activity Against Dengue
and Venezuelan Equine Encephalitis Virusesthis compound and its related compounds have been evaluated for antiviral activity against dengue virus (DENV) and Venezuelan equine encephalitis virus (VEEV). The studies have led to the identification of potent compounds with significant inhibitory effects on these viruses, showcasing the potential of this compound in the treatment of arthropod-borne viral infections (Saul et al., 2021).
Antimalarial Drug Lead
Continued research on quinazolines, including compounds like this compound, has led to the synthesis and evaluation of numerous derivatives forantimalarial activity. The focus has been on developing structure-activity relationships to identify promising antimalarial drug leads. One such compound, identified through these studies, has demonstrated high antimalarial activity, positioning it as a potential candidate for further development into an effective antimalarial drug (Mizukawa et al., 2021).
Mechanism of Action
Target of Action
The primary target of GAK inhibitor 49, also known as “4-Anilinoquinoline deriv. 8” or “6,7-dimethoxy-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine”, is the Cyclin G Associated Kinase (GAK) . GAK is a serine/threonine kinase involved in various cellular processes, including intracellular trafficking, cell signaling, and the cell cycle .
Mode of Action
GAK inhibitor 49 acts as a potent, ATP-competitive inhibitor of GAK . It binds to the ATP-binding site of GAK, preventing ATP from binding and thus inhibiting the kinase activity of GAK . This results in a decrease in the phosphorylation of GAK’s substrates, altering various cellular processes that GAK is involved in .
Biochemical Pathways
For instance, GAK is known to play a role in the regulation of clathrin-mediated endocytosis, a process crucial for the internalization of certain types of receptors, lipids, and proteins . Inhibition of GAK by GAK inhibitor 49 could therefore potentially affect these processes.
Pharmacokinetics
It is known that the compound is soluble in dmso , suggesting that it may be well-absorbed in the body
Result of Action
The inhibition of GAK by GAK inhibitor 49 has been shown to reduce neurite length and decrease synapse number in cultured neurons . This suggests that GAK plays a role in neurite outgrowth and synaptogenesis, and that its inhibition can affect these processes .
properties
IUPAC Name |
6,7-dimethoxy-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5/c1-23-16-10-13-14(6-7-21-15(13)11-17(16)24-2)22-12-8-18(25-3)20(27-5)19(9-12)26-4/h6-11H,1-5H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYPGLYMWNDRFGZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC2=C3C=C(C(=CC3=NC=C2)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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